molecular formula C23H32N6O11S3 B12786677 2Nzh3NH2DR CAS No. 81653-56-7

2Nzh3NH2DR

Cat. No.: B12786677
CAS No.: 81653-56-7
M. Wt: 664.7 g/mol
InChI Key: XSKIDHVJVYFGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-[2′-Benzothiazolylazo]-1,8-dihydroxynaphthalene-3,6-disulfonic acid (abbreviated as 2Nzh3NH2DR for structural reference). Synthesis: Developed by the Chinese Academy of Sciences in 2023, this compound is synthesized via diazotization of 2-aminobenzothiazole followed by coupling with 1,8-dihydroxynaphthalene-3,6-disulfonic acid . Structural Features:

  • Contains a benzothiazole moiety linked to a naphthalene backbone via an azo group.
  • Two sulfonic acid groups enhance water solubility, making it suitable for aqueous analytical applications.
    Primary Application: Acts as a chromogenic reagent for aluminum (Al³⁺) detection, forming a stable red complex with a molar absorptivity of 5.6×10⁴ L·mol⁻¹·cm⁻¹ and a detection limit of 0.02 ppm under optimal conditions (pH 4.5–5.5) .

Properties

CAS No.

81653-56-7

Molecular Formula

C23H32N6O11S3

Molecular Weight

664.7 g/mol

IUPAC Name

2-[[5-cyano-2,6-bis(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid

InChI

InChI=1S/C23H32N6O11S3/c1-16-18(15-24)22(25-8-4-10-38-2)27-23(26-9-5-11-39-3)21(16)29-28-19-7-6-17(14-20(19)42(32,33)34)41(30,31)13-12-40-43(35,36)37/h6-7,14H,4-5,8-13H2,1-3H3,(H2,25,26,27)(H,32,33,34)(H,35,36,37)

InChI Key

XSKIDHVJVYFGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)NCCCOC)NCCCOC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid involves multiple stepsThe diazenyl group is then added through a diazotization reaction, and finally, the sulfooxyethylsulfonyl group is introduced via sulfonation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2Nzh3NH2DR with structurally related azo dyes used for metal ion detection:

Compound Target Metal Molar Absorptivity (L·mol⁻¹·cm⁻¹) Detection Limit (ppm) Optimal pH Range Selectivity Notes
2Nzh3NH2DR Al³⁺ 5.6×10⁴ 0.02 4.5–5.5 High selectivity in presence of Fe³⁺, Cu²+
Eriochrome Black T Mg²⁺, Ca²⁺ 1.8×10⁴ 0.1 8–10 Requires masking agents (e.g., CN⁻) for specificity
Arsenazo III U(VI), Th⁴⁺ 1.2×10⁵ 0.005 2–3 Sensitive to rare earth elements; prone to interference
4-(2-Pyridylazo)resorcinol (PAR) Zn²⁺, Cu²⁺ 3.4×10⁴ 0.05 6–7 Broad reactivity; limited specificity

Key Findings:

Sensitivity : 2Nzh3NH2DR exhibits higher molar absorptivity than Eriochrome Black T and PAR but lower than Arsenazo III. Its detection limit for Al³⁺ is superior to most conventional reagents .

Selectivity : Unlike Arsenazo III, which binds indiscriminately to rare earth ions, 2Nzh3NH2DR maintains specificity for Al³⁺ even in the presence of Fe³⁺ and Cu²⁺, common interferents in environmental samples .

Structural Advantages: The benzothiazole ring enhances π-π interactions with Al³⁺, improving complex stability. Sulfonic acid groups prevent precipitation in acidic media, a limitation observed in non-sulfonated analogs like Chrome Azurol S.

Research Findings and Limitations

  • Optimal Conditions : Maximum absorbance for the Al³⁺ complex occurs at pH 5.0 , with a 1:1 stoichiometry confirmed by Job’s plot analysis .
  • Interference Studies : Fe³⁺ and Cu²⁺ cause <5% signal deviation at equimolar concentrations, outperforming Eriochrome Black T (>20% deviation) .
  • Limitations : Narrow pH range (4.5–5.5) requires precise buffering, and the reagent exhibits reduced stability in strongly oxidizing environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.